6-Methylthieno[2,3-b]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylthieno[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-2-3-7-4-5-10-8(7)9-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQNBQVLAHPFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity Profiles of 6 Methylthieno 2,3 B Pyridine
Overview of Fundamental Reaction Types
The thieno[2,3-b]pyridine (B153569) nucleus undergoes several fundamental reactions, including oxidation at the sulfur atom, reduction, and substitution reactions on the aromatic rings. These transformations are foundational for the synthesis of a wide array of derivatives.
Oxidation Reactions Leading to Sulfoxides and Sulfones
The sulfur atom in the thiophene (B33073) ring of thieno[2,3-b]pyridine derivatives is susceptible to oxidation. This reaction typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. nih.gov Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst like a molybdenum(VI) salt, and meta-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.net The oxidation state of the sulfur atom can significantly influence the electronic properties and biological activity of the molecule. nih.gov The selective oxidation of sulfides to sulfoxides or their complete oxidation to sulfones can be controlled by the choice of reagents and reaction conditions. organic-chemistry.orgscispace.com For example, using MoO₂Cl₂ as a catalyst with H₂O₂ allows for selective oxidation to either the sulfoxide or the sulfone by controlling the reaction time. researchgate.net
Reduction Reactions to Form Thiol Derivatives
While the oxidation of the thiophene sulfur is common, reduction reactions targeting the C-S bonds to form thiol derivatives are less frequently documented for this specific scaffold in the provided literature. However, the general chemistry of thiophenes includes reductive desulfurization, often using reagents like Raney Nickel, which can lead to the opening of the thiophene ring. Such reactions would fundamentally alter the heterocyclic system.
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the thieno[2,3-b]pyridine system towards substitution reactions is dictated by the distinct electronic nature of its constituent rings.
Electrophilic Substitution: The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq Consequently, electrophilic substitution, such as nitration or halogenation, occurs preferentially on the more electron-rich thiophene ring. However, these reactions often require harsh conditions. uoanbar.edu.iq The presence of activating groups on the pyridine ring can facilitate electrophilic substitution. youtube.com
Nucleophilic Substitution: Conversely, the pyridine ring is activated for nucleophilic substitution, particularly at positions ortho and para (C4 and C6) to the nitrogen atom. uoanbar.edu.iqyoutube.comquimicaorganica.org A leaving group, such as a halogen at these positions, can be readily displaced by a variety of nucleophiles. The thiophene ring is generally not reactive towards nucleophilic substitution unless activated by strong electron-withdrawing groups. The Chichibabin reaction, involving amination with sodium amide, is a classic example of nucleophilic substitution on the pyridine ring, typically occurring at the C2 or C4 position. youtube.com
Derivatization Strategies for Modulating Biological Activity
The 6-methylthieno[2,3-b]pyridine core is a versatile scaffold for developing biologically active compounds, particularly in the realm of anticancer research. nih.govnih.gov Derivatization at various positions of the bicyclic system is a key strategy to fine-tune the pharmacological profile, including potency, selectivity, and solubility.
Common derivatization strategies include:
Substitution at the C2 and C3 positions: The introduction of carboxamide and amino groups at the C2 and C3 positions, respectively, is a prevalent theme. The aryl group of the N-arylcarboxamide at C2 can be modified to explore structure-activity relationships. acs.org
Modification at the C5 position: Introducing substituents at the C5 position is another effective strategy. For instance, compounds with an acryloyl group or bulky, cleavable ester and carbonate functional groups at this position have been synthesized to enhance anti-proliferative activity. nih.govnih.gov
Fusion of additional rings: Fusing a cycloalkyl ring at the 5,6-positions of the pyridine ring has been shown to improve activity, which is attributed to increased lipophilicity. nih.gov
These modifications aim to optimize the interaction of the molecule with biological targets, such as phosphoinositide phospholipase C (PI-PLC), an enzyme upregulated in many cancers. nih.govnih.gov
Table 1: Examples of Derivatization of the this compound Scaffold
| Derivative Structure/Class | Position(s) of Modification | Purpose/Observed Effect | Reference |
|---|---|---|---|
| (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | C2, C3, C5 | Enhanced antiproliferative activity by introducing a tethered propyl-aryl group. | nih.gov |
| 3-Amino-5-(1-hydroxyethyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamides | C2, C3, C5 | Potent anti-proliferative activity against various cancer cell lines. | nih.gov |
| 1-(3-amino-6-methyl-2-(phenylcarbamoyl)thieno[2,3-b]pyridin-5-yl)ethyl acetates and carbonates | C5 | Incorporation of 'prodrug-like' moieties to disrupt crystal packing and potentially improve solubility and activity. | nih.gov |
| Cycloalkyl ring fused at C5-C6 | C5, C6 | Improved biological activity due to increased lipophilicity. | nih.gov |
Intramolecular Cyclization Reactions for the Formation of Fused Systems
Derivatives of this compound serve as excellent precursors for the synthesis of more complex, fused polycyclic systems through intramolecular cyclization reactions. These reactions typically involve functional groups strategically placed on the thienopyridine core that can react with each other to form a new ring.
A common strategy involves the Thorpe-Ziegler cyclization of an appropriately substituted nicotinonitrile intermediate, which is a key step in forming the 3-aminothieno[2,3-b]pyridine core itself. researchgate.net Further intramolecular reactions can then be employed. For example, starting from 3-amino-thieno[2,3-b]pyridine derivatives, subsequent reactions can lead to the formation of fused pyrimidine (B1678525) or other heterocyclic rings. scielo.brresearchgate.net The cyclization often requires a base catalyst, such as sodium ethoxide, to facilitate the reaction. researchgate.net These fused systems are of great interest as they often exhibit distinct and potent biological activities. researchgate.net
Reactions Yielding Novel Heterocyclic Systems Based on the Thienopyridine Scaffold
The this compound framework is a valuable building block for synthesizing a variety of novel heterocyclic compounds. By utilizing the reactivity of functional groups attached to the core, new rings can be appended, leading to diverse and complex molecular architectures.
For example, 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile (B390413) can be reacted with various reagents to build new fused ring systems. osi.lv
Reaction with triethyl orthoformate followed by hydrazine (B178648) hydrate (B1144303) yields a fused pyrido[3',2':4,5]thieno[3,2-d]pyrimidine system. researchgate.netosi.lv
Reaction with ethylenediamine (B42938) in the presence of carbon disulfide results in a 2-(4,5-dihydro-1H-imidazol-2-yl) substituent, which can undergo further cyclocondensation reactions. osi.lv
Similarly, 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) derivatives can be used to synthesize fused pyridothienopyrimidines and triazolopyrido-thienopyrimidines . researchgate.net Another approach involves the reaction of 3-aminothieno[2,3-b]pyridine-2-carbohydrazide (B2945555) with reagents like phthalic anhydride (B1165640) or aroyl chlorides to form thieno[2,3-b]pyridine-phthalimide and 1,3,4-oxadiazole derivatives, respectively. ut.ac.ir These transformations highlight the utility of the thienopyridine scaffold in generating novel chemical entities for drug discovery and materials science. nih.govresearchgate.netresearchgate.net
Table 2: Synthesis of Novel Heterocyclic Systems from Thieno[2,3-b]pyridine Derivatives
| Starting Thienopyridine Derivative | Reagent(s) | Novel Heterocyclic System Formed | Reference |
|---|---|---|---|
| 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | 1. Triethyl orthoformate 2. Hydrazine hydrate | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | researchgate.netosi.lv |
| 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | Ethylenediamine, CS₂ | 2-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine | osi.lv |
| 3-Aminothieno[2,3-b]pyridine-2-carbohydrazide | Phthalic anhydride | Thieno[2,3-b]pyridine-phthalimide derivative | ut.ac.ir |
| 3-Aminothieno[2,3-b]pyridine-2-carbohydrazide | Aroyl chlorides, POCl₃ | 1,3,4-Oxadiazole fused system | ut.ac.ir |
| 3-Aminothieno[2,3-b]pyridine-2-carbonitriles | Formic acid | Pyrimidinone derivative | researchgate.net |
Biotransformation and Chemical Modification Pathways
The metabolic pathways for these thienopyridine drugs typically involve oxidation of the thiophene ring, often leading to the formation of a thiolactone intermediate. This is followed by further enzymatic hydrolysis to yield a reactive thiol metabolite, which is responsible for their pharmacological activity researchgate.netnih.gov. It is plausible that this compound, if subjected to in vivo metabolism, could undergo similar oxidative transformations catalyzed by CYP enzymes, potentially at the thiophene or pyridine ring. The presence of the methyl group at the 6-position might also be a site for metabolic oxidation to a hydroxymethyl or carboxylic acid derivative. However, without specific experimental data, these remain hypothetical pathways.
There is no direct evidence in the reviewed literature for the formation of nitrosothiols from this compound. S-nitrosothiols are typically formed by the reaction of a thiol with a nitrosating agent, such as nitrous acid or nitric oxide derivatives wikipedia.orgnih.govnih.gov.
Given that the known metabolic pathways of some thienopyridine drugs can lead to the formation of thiol-containing metabolites, it is conceivable that if this compound were to be metabolized to a thiol-containing derivative, this metabolite could potentially undergo S-nitrosation in a biological environment where nitric oxide is present researchgate.netnih.gov. The formation of an S-nitrosothiol would introduce a new functional group that could significantly alter the biological activity of the parent compound. This remains a speculative pathway that would require experimental verification.
Molecular and Biochemical Mechanisms of Action of 6 Methylthieno 2,3 B Pyridine Derivatives
Interaction with Specific Molecular Targets and Cellular Pathways
Derivatives of 6-methylthieno[2,3-b]pyridine have been identified as potent anticancer agents that engage with specific molecular targets to exert their effects. A primary and well-documented target is the family of Phosphoinositide-specific Phospholipase C (PI-PLC) enzymes. nih.govnih.gov These compounds were initially discovered through virtual high-throughput screening as potential inhibitors of PI-PLC isoforms. nih.gov The interaction with PI-PLC is believed to occur within a lipophilic pocket of the enzyme. nih.gov
Beyond direct enzyme inhibition, these derivatives impact broader cellular pathways. Metabolic profiling of cancer cells treated with these compounds has revealed significant alterations in key metabolic processes, including glycolysis, gluconeogenesis, and inositol (B14025) metabolism. nih.gov This suggests that this compound derivatives can reprogram the metabolic landscape of cancer cells, a hallmark of many effective cancer therapies. nih.gov
Furthermore, studies have demonstrated that these compounds can specifically target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for recurrence, metastasis, and drug resistance. One derivative was shown to decrease the percentage of various cancer cell subpopulations, including mesenchymal-like cancer stem cells. worktribe.com This effect is associated with the modulation of cell surface markers, such as CD15s, which are involved in cell adhesion, a critical step in metastasis. worktribe.com The ability of these compounds to induce cell cycle arrest, typically at the G2/M phase, further contributes to their anti-proliferative effects. nih.gov
Kinase Inhibition Mechanisms
A significant aspect of the mechanism of action of this compound derivatives is their ability to inhibit various kinases, which are crucial regulators of cell signaling.
Pim-1 Kinase Inhibition and its Implications for Cell Proliferation
Pim-1 kinase, a serine/threonine kinase, is a key player in cell survival, proliferation, and apoptosis. nih.govsemanticscholar.org Overexpression of Pim-1 is observed in various hematological and solid cancers, making it an attractive target for cancer therapy. nih.gov Several series of 5-bromo-thieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their Pim-1 inhibitory activity. nih.gov
| Compound ID | Pim-1 Inhibitory Activity (IC50) | Reference |
| 3c | 35.7 µM | nih.gov |
| 5b | 12.71 µM | nih.gov |
| 3d | >100 µM | nih.gov |
| 3g | >100 µM | nih.gov |
| 6d | >100 µM | nih.gov |
Phosphoinositide-specific Phospholipase C (PI-PLC) Inhibition
The inhibition of Phosphoinositide-specific Phospholipase C (PI-PLC) is a cornerstone of the anticancer activity of this compound derivatives. nih.govnih.govmdpi.com PI-PLC enzymes are crucial in signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govmdpi.com These messengers, in turn, regulate a multitude of cellular processes, including cell proliferation and calcium signaling. mdpi.com
Molecular modeling studies suggest that thieno[2,3-b]pyridine (B153569) derivatives fit well into the binding site of PI-PLC, specifically the PLC-δ1 isoform. mdpi.comrsc.org By inhibiting PI-PLC, these compounds disrupt the production of IP3 and DAG, thereby interfering with downstream signaling pathways that are often hyperactive in cancer cells. mdpi.com This inhibition of PI-PLC has been shown to induce G2/M growth inhibition and the formation of multinucleated cells, without causing DNA damage. nih.gov
Inhibition of Tyrosine Kinases (e.g., as part of EGFR inhibitors)
While direct inhibition of the Epidermal Growth Factor Receptor (EGFR) by this compound derivatives is not extensively documented, research on the closely related thieno[2,3-d]pyrimidine (B153573) scaffold has shown significant promise in this area. nih.govresearchgate.netdntb.gov.uaresearchgate.net EGFR is a tyrosine kinase that, when overexpressed or mutated, plays a critical role in the development and progression of many cancers. nih.gov
Derivatives of thieno[2,3-d]pyrimidine have been designed and synthesized as potent inhibitors of both wild-type and mutant forms of EGFR. nih.govresearchgate.net These compounds have demonstrated significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.net Although a different isomeric scaffold, these findings suggest that the broader thienopyrimidine core structure is a viable pharmacophore for targeting tyrosine kinases like EGFR. Further investigation is warranted to explore the potential of this compound derivatives as EGFR inhibitors.
Potential p38α MAPK Kinase Inhibitory Effects
The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has been implicated in the pathogenesis of various diseases, including cancer. researchgate.netnih.govnih.gov While direct evidence for the inhibition of p38α MAPK by this compound derivatives is limited, studies on other pyridine-containing heterocyclic compounds have demonstrated their potential as p38α MAPK inhibitors. researchgate.netresearchgate.net
Modulation of Enzymatic Activities
The biological effects of this compound derivatives are intrinsically linked to their ability to modulate the activity of various enzymes critical for cancer cell function. The primary enzymatic activities targeted by these compounds are the kinase and phospholipase activities discussed previously.
In addition to the inhibition of Pim-1 kinase and PI-PLC, these derivatives have been shown to impact other enzymatic pathways. For example, the observed changes in the metabolic profile of cancer cells treated with these compounds, particularly the alterations in glycolysis and gluconeogenesis, suggest an influence on the enzymes that regulate these pathways. nih.gov Furthermore, one study noted that fatty acid synthase, an enzyme crucial for cancer pathogenesis, is a relevant target in the context of the metabolic reprogramming induced by these compounds. nih.gov The modulation of glycosphingolipid expression also points towards an interaction with the enzymes involved in their synthesis and metabolism. nih.gov
The multi-targeted nature of this compound derivatives, encompassing the inhibition of key kinases and the modulation of various enzymatic pathways, underscores their potential as versatile and potent anticancer agents.
Tyrosyl-DNA Phosphodiesterase I (TDP1) Modulation
Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a critical enzyme in the repair of DNA damage, particularly that induced by topoisomerase I (Top1) inhibitors used in cancer chemotherapy. TDP1 resolves the covalent complex formed between Top1 and DNA, a necessary step for DNA repair and cell survival. nih.gov The inhibition of TDP1 is a promising strategy to enhance the efficacy of Top1-targeted cancer therapies. nih.gov
Derivatives of thieno[2,3-b]pyridine have been identified as modulators of TDP1. nih.govnih.gov These compounds are believed to interfere with the enzymatic activity of TDP1, thereby preventing the repair of DNA lesions. nih.gov The proposed mechanism involves the binding of the thieno[2,3-b]pyridine derivatives to the enzyme, which in turn hinders its ability to hydrolyze the phosphodiester bond between the tyrosine of Top1 and the 3'-end of the DNA. nih.govnih.gov Specifically, one derivative, compound 3 , was found to have the most favorable IC50 for TDP1 inhibition. nih.gov
Table 1: Investigated Thieno[2,3-b]pyridine Derivatives and their Molecular Targets
| Derivative | Molecular Target | Effect | Reference |
|---|---|---|---|
| 1 | A2A Receptor, various GPCRs | Antagonist | nih.govnih.gov |
| 3 | TDP1 | Inhibitor | nih.gov |
| 6 | A2A Receptor | Antagonist | nih.gov |
Phospholipase D Enzyme Interactions
Phospholipase D (PLD) enzymes are involved in various cellular processes, including signal transduction, membrane trafficking, and cell proliferation. The dysregulation of PLD activity has been implicated in the pathology of several diseases, including cancer. Thieno[2,3-b]pyridines were initially discovered through virtual screening as potential inhibitors of phosphoinositide-specific phospholipase C (PLC) isoforms. nih.govrsc.org
Subsequent studies have explored the interaction of these derivatives with phospholipase enzymes. While initially targeting PLC, research suggests that the antitumor effects of some thieno[2,3-b]pyridine derivatives may be mediated through interactions with PLC isoforms, potentially PLC-δ. nih.gov This interaction is thought to affect the dynamics of tubulin-β, leading to cell cycle arrest in the G2-phase. nih.gov However, some studies have shown no inhibitory effect on PLC-β and a different order of potency for PLCγ inhibition compared to cell proliferation inhibition, suggesting that the mechanism may be more complex or involve other targets. nih.gov For instance, derivatives 1 and 2 have shown excellent potency in cell-based assays, pointing towards PLC-δ inhibition. nih.gov
Receptor Binding and Modulation
A2A Receptor Antagonism
The adenosine (B11128) A2A receptor, a member of the G-protein coupled receptor (GPCR) family, is a significant target in drug discovery, particularly for neurological disorders and inflammation. Several thieno[2,3-b]pyridine and related thieno[2,3-d]pyrimidine derivatives have been identified as potent A2A receptor antagonists. nih.govnih.govnih.gov
Docking studies have suggested that the A2A receptor is a plausible and strong binding target for certain thieno[2,3-b]pyridine derivatives. nih.govnih.gov For example, derivative 6 was identified as the most active analogue for A2A receptor antagonism. nih.gov The antagonism of this receptor by these compounds could have therapeutic implications in conditions where A2A receptor signaling is dysregulated.
G-Protein Coupled Receptors (GPCRs) Interaction
Beyond the A2A receptor, thieno[2,3-b]pyridine derivatives have been screened for their activity against a broader panel of GPCRs. nih.govnih.gov These screenings revealed that some derivatives modulate other GPCRs, although often with lower potency than for the A2A receptor.
One study found that a specific ligand, derivative 1 , acted as an antagonist at several other GPCRs, including CRL-RAMP3, NPSR1B, PRLHR, and CXCR4, with IC50 values in the low micromolar range. nih.govnih.gov The same compound was also found to be an agonist for GPR35. nih.govnih.gov While these interactions may not be the primary mechanism of action for the anticancer effects of these compounds, they highlight the potential for developing new GPCR modulators from the thieno[2,3-b]pyridine scaffold. nih.govnih.gov
Table 2: GPCR Interaction Profile of Thieno[2,3-b]pyridine Derivative 1
| Receptor | Activity | IC50/EC50 (µM) | Reference |
|---|---|---|---|
| A2A Receptor | Antagonist | - | nih.govnih.gov |
| CRL-RAMP3 | Antagonist | 11.9 | nih.govnih.gov |
| NPSR1B | Antagonist | 1.0 | nih.govnih.gov |
| PRLHR | Antagonist | 9.3 | nih.govnih.gov |
| CXCR4 | Antagonist | 6.9 | nih.govnih.gov |
P2Y12 Receptor Antagonism
The P2Y12 receptor is a key player in platelet activation and aggregation, making it a well-established target for antiplatelet drugs. Thienopyridines, a class of drugs that includes clopidogrel (B1663587), are known P2Y12 receptor antagonists. nih.gov
Recent research has shown that thieno[2,3-b]pyridine derivatives are also potent inhibitors of platelet function. nih.gov These compounds have been demonstrated to inhibit both platelet activation and aggregation, and they exhibit a synergistic effect when used in combination with aspirin. nih.gov This suggests that thieno[2,3-b]pyridine derivatives may act as novel P2Y12 inhibitors, offering potential for improved antiplatelet therapies. nih.gov
Selective Allosteric Modulation of Muscarinic Receptors (e.g., M4 Subtype)
Muscarinic acetylcholine (B1216132) receptors are a family of GPCRs involved in a wide range of physiological functions in the central and peripheral nervous systems. nih.gov The M4 muscarinic receptor subtype has gained attention as a potential therapeutic target for schizophrenia and other neurological disorders. nih.govnih.gov
Derivatives based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold have been developed as selective positive allosteric modulators (PAMs) of the M4 receptor. nih.govunifiedpatents.com These PAMs bind to a site on the receptor distinct from the acetylcholine binding site, enhancing the receptor's response to its natural ligand. nih.gov One such compound, ML253, exhibits nanomolar potency at both human and rat M4 receptors and demonstrates excellent selectivity over other muscarinic subtypes. nih.govebi.ac.uk This selective allosteric modulation offers a promising approach for the treatment of central nervous system disorders with potentially fewer side effects than non-selective agonists. nih.gov
Ion Channel Modulation
Currently, there is a lack of specific research findings detailing the direct modulation of ion channels by this compound derivatives. While these compounds are known to interact with various cellular targets, their specific activity related to ion channel modulation has not been extensively reported in the available literature. One study indicated that a thieno[2,3-b]pyridine derivative could inhibit ion transfer by blocking access to cysteine residues that coordinate with a copper ion at the interface of two protein chains of the copper-trafficking antioxidant 1 (ATOX1). nih.gov However, this is distinct from the classical modulation of transmembrane ion channels.
Cellular Pathway Interventions and Biological Effects in Research Models
Derivatives of this compound have been the subject of extensive research to understand their biological effects, particularly in the context of cancer. These compounds have been shown to intervene in several key cellular pathways, leading to a range of effects in various research models.
A significant mechanism of action for many this compound derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.
One study investigated the effects of a novel thieno[2,3-b]pyridine derivative, (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide, on cervical cancer cell lines. The research found that this compound exhibited significant cytotoxicity, with apoptosis being the primary mechanism of cell death. ut.ac.irresearchgate.net Treatment with this compound led to a statistically significant increase in both early and late apoptosis. ut.ac.ir
In another study focusing on ovarian cancer cell lines, a thieno[2,3-b]pyridine derivative, 3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1), also demonstrated a significant cytotoxic effect, with apoptosis being a pivotal role in its mechanism. mdpi.com This compound was found to be more potent in ovarian cancer cells compared to previous studies in breast and prostate cancer cells. mdpi.com
Furthermore, in prostate cancer cell lines, treatment with thieno[2,3-b]pyridine derivatives was shown to promote apoptosis. nih.gov
The following table summarizes the apoptotic effects of a specific this compound derivative in different cancer cell lines.
| Cell Line | Compound | Observed Effect | Reference |
| HeLa (Cervical Cancer) | (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | Significant increase in early and late apoptosis | ut.ac.ir |
| SiHa (Cervical Cancer) | (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | Significant increase in early and late apoptosis | ut.ac.ir |
| SK-OV-3 (Ovarian Cancer) | 3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | Statistically meaningful increased apoptosis | mdpi.com |
| OVCAR-3 (Ovarian Cancer) | 3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | Statistically meaningful increased apoptosis | mdpi.com |
| PC3 (Prostate Cancer) | Thieno[2,3-b]pyridine derivatives | Promotion of apoptosis | nih.gov |
Thieno[2,3-b]pyridine derivatives have demonstrated potent anti-proliferative activity against a variety of cancer cell lines. This is often a result of their ability to inhibit key enzymes and signaling pathways involved in cell growth and survival.
This class of compounds was initially identified through virtual screening as potential inhibitors of phosphoinositide-specific phospholipase C (PI-PLC) enzymes, which are often upregulated in cancer. mdpi.comresearchgate.net The inhibition of PI-PLC is believed to be a key contributor to the cytotoxic effects of these compounds. mdpi.comresearchgate.net
Research has shown that 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines exhibit anti-proliferative activity. researchgate.net The introduction of bulky ester and carbonate functional groups into these molecules has been shown to increase their activity against HCT-116 colon cancer cells and the triple-negative breast cancer cell line MDA-MB-231. researchgate.net
One derivative, 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, a putative inhibitor of PLC-γ, has shown IC50 values in the low nanomolar range against several breast cancer cell lines. nih.gov
The table below presents the growth inhibition data for a selection of thieno[2,3-b]pyridine derivatives against various cancer cell lines.
| Compound Derivative | Cancer Cell Line | Growth Inhibition (GI50) | Reference |
| Ortho- and meta- double substituted phenyl derivative | Melanoma, Breast, Lung, CNS, Leukaemia | 20–40 nM | |
| α-Naphthyl substituted derivative | Melanoma, Breast, Lung, CNS, Leukaemia | 60–240 nM |
Recent studies have highlighted the ability of this compound derivatives to target cancer stem cells (CSCs), a subpopulation of tumor cells believed to be responsible for tumor recurrence, metastasis, and drug resistance.
A novel thieno[2,3-b]pyridine compound was shown to lower the fraction of cancer stem cells and induce a shift from lipid to glucose metabolism. In a study on breast cancer cell lines, a newly synthesized thieno[2,3-b]pyridine derivative was investigated for its effect on CSC glycosphingolipid expression.
Treatment with (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide on cervical cancer cell lines resulted in a significant reduction in the CSC population, particularly in the SiHa cell line. researchgate.net This treatment also altered the expression of glycosphingolipids (GSLs), decreasing GM2 levels in both CSCs and non-CSCs in the SiHa cell line and Gg3Cer levels in the HeLa cell line. researchgate.net
In ovarian cancer cell lines, treatment with 3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1) reduced the percentage of CSCs. mdpi.com The study also examined the impact on eight GSLs in CSCs and non-CSCs, revealing changes in the glycophenotype of both cell lines after treatment. mdpi.com
Another study focused on the effect of a novel thieno[2,3-b]pyridine compound on CD15s and CD44 expression in different subpopulations of MDA-MB-231 triple-negative breast cancer cells. The compound significantly decreased the percentage of CD15s+ CSCs.
The following table summarizes the effects of a thieno[2,3-b]pyridine derivative on cancer stem cell populations.
| Cell Line | Compound | Effect on CSCs | Reference |
| SiHa (Cervical Cancer) | (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | Significant reduction in CSC population | researchgate.net |
| SK-OV-3 (Ovarian Cancer) | 3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | Reduced percentage of CSCs | mdpi.com |
| OVCAR-3 (Ovarian Cancer) | 3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | Reduced percentage of CSCs | mdpi.com |
| MDA-MB-231 (Breast Cancer) | Novel thieno[2,3-b]pyridine | Decreased percentage of CD15s+ CSCs |
While the primary focus of research on this compound derivatives has been on their anticancer properties, their broad pharmacological activities also include anti-inflammatory effects. The adhesion of cancer cells to the vascular endothelium, a critical step in metastasis, shares similarities with the recruitment of leukocytes during inflammation. This process is mediated by selectins and their ligands, such as sialyl Lewis x (CD15s).
Research has shown that a novel thieno[2,3-b]pyridine compound can affect the expression of adhesion molecules like CD15s in breast cancer cells, suggesting a potential role in modulating inflammatory-like processes involved in cancer progression.
Derivatives of this compound have been shown to significantly impact the metabolic profiles of cancer cells.
A study on breast cancer cell lines demonstrated that a novel thieno[2,3-b]pyridine anticancer compound induced a shift from lipid to glucose metabolism. In ovarian cancer cell lines, treatment with a thieno[2,3-b]pyridine derivative led to significant differences in the expression of metabolites, with 23 and 21 metabolites identified in HeLa and SiHa cell lines, respectively. researchgate.net
Furthermore, in ovarian cancer cells, treatment with 3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Compound 1) was noted to reduce the levels of inositol. mdpi.com This is significant as this compound is known to act on phospholipase C (PLC), an enzyme involved in inositol metabolism. mdpi.com
Interaction with Copper Trafficking Proteins (e.g., ATOX1)
While the primary focus of research on thieno[2,3-b]pyridine derivatives has been on their anticancer properties through other mechanisms, the interaction of similar heterocyclic compounds with metal ions, including copper, is a recognized area of study. For instance, certain pyridine (B92270) derivatives containing thiosemicarbazone moieties have been shown to coordinate with copper(II) ions. mdpi.com These copper complexes have demonstrated selective anticancer activity. mdpi.com The interaction with copper is significant as copper is an essential cofactor for various enzymes involved in cellular processes, and its dysregulation is often observed in cancer cells.
Although direct evidence specifically detailing the interaction of this compound derivatives with the copper trafficking protein ATOX1 is not extensively documented in the available literature, the chelation of copper by structurally related compounds suggests a potential for such interactions. ATOX1 is a key protein in the copper trafficking pathway, responsible for delivering copper to the secretory pathway. Disruption of this process by small molecules can lead to altered cellular copper homeostasis, potentially inducing cytotoxicity in cancer cells that have a high demand for copper. Further investigation is required to elucidate the specific interactions between this compound derivatives and copper trafficking proteins like ATOX1.
Interaction with Tubulin at the Colchicine (B1669291) Binding Site
A significant body of evidence indicates that thieno[2,3-b]pyridine derivatives exert their anticancer effects by interacting with tubulin, a crucial protein in the formation of microtubules. nih.gov These derivatives have been identified as microtubule-destabilizing agents that bind to the colchicine binding site on β-tubulin. nih.govnih.govnih.gov This binding inhibits tubulin polymerization, disrupts the formation of the mitotic spindle, and ultimately leads to cell cycle arrest in the G2/M phase and apoptosis. nih.govnih.gov
The colchicine binding site is a well-established target for anticancer drugs, and inhibitors that bind to this site are often less susceptible to certain mechanisms of drug resistance, such as those mediated by P-glycoprotein. nih.gov The interaction is characterized by the insertion of the thieno[2,3-b]pyridine core and its substituents into a pocket on β-tubulin at the interface with α-tubulin. nih.gov X-ray crystallography studies of analogous compounds, such as 6-aryl-2-benzoyl-pyridines, have confirmed their direct binding within this site. nih.gov
Structure-Activity Relationship (SAR) Studies
Analysis of Substituent Effects on Biological Potency and Selectivity
Structure-activity relationship (SAR) studies have been instrumental in optimizing the biological activity of thieno[2,3-b]pyridine derivatives. These studies have revealed that the nature and position of substituents on the thieno[2,3-b]pyridine scaffold significantly influence their potency and selectivity.
For instance, in a series of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives, the substituents on the 6-aryl ring were found to be critical for their anti-inflammatory and antiproliferative activities. nih.gov Specific substitutions led to compounds with potent inhibitory effects on nitric oxide (NO) production, a key mediator in inflammation. nih.gov Similarly, for N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as FOXM1 inhibitors, the presence of electron-withdrawing groups, such as a cyano (-CN) group, on the phenyl ring was crucial for their inhibitory activity. nih.gov
The following table summarizes the effect of different substituents on the anti-proliferative activity of some thieno[2,3-b]pyridine derivatives:
| Compound | Substituent at Position 2 of Phenyl Ring | Halogen at Position 4 of Phenyl Ring | Relative FOXM1 Expression | IC50 (µM) in MDA-MB-231 cells |
| 1 | -H | -F | > 50% | Inactive |
| 6 | -CN | -Cl | < 50% | Comparable to FDI-6 |
| 16 | -CN | -I | < 50% | Comparable to FDI-6 |
Data sourced from a study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as FOXM1 inhibitors. nih.gov
Rational Design Based on Target-Binding Pocket Characteristics
The rational design of thieno[2,3-b]pyridine derivatives has been guided by the structural characteristics of their biological targets. For derivatives targeting the colchicine binding site of tubulin, the design often incorporates a trimethoxyphenyl (TMP) group, a common feature of many colchicine-binding site inhibitors that is known to be important for potency. nih.gov The central carbonyl linker in some analogues plays a key role in forming hydrogen bonds within the binding pocket. nih.gov
Molecular docking studies have been employed to predict the binding modes of these derivatives and to guide the synthesis of new analogues with improved affinity. For example, in the design of FOXM1 inhibitors, docking studies suggested that residues Val296 and Leu289 play a key role in the binding of N-phenylthieno[2,3-b]pyridine-2-carboxamides to the DNA-binding site of FOXM1. nih.gov This information allows for the design of new compounds with substituents that can form more favorable interactions with these residues.
In another example, the design of certain thieno[2,3-b]pyridine derivatives with a tethered propyl-aryl group, as opposed to a fused cycloalkyl ring, was a strategy to allow for greater rotational freedom and potentially improved interactions within a lipophilic pocket of the target enzyme, phosphoinositide-specific phospholipase C (pi-PLC). nih.gov
Bioisosteric Replacement Strategies
Bioisosteric replacement is a key strategy in medicinal chemistry to modify the physicochemical properties of a lead compound while retaining its biological activity. In the context of thieno[2,3-b]pyridine derivatives, this approach has been utilized to enhance potency, improve metabolic stability, and overcome drug resistance.
For example, the phenyl moiety in some active thieno[2,3-b]pyridine derivatives has been successfully replaced with an α-naphthyl group, resulting in compounds with significant growth inhibitory activity against various cancer cell lines. rsc.org This replacement alters the steric and electronic properties of the molecule, potentially leading to different interactions with the biological target.
In the development of tubulin inhibitors that bind to the colchicine site, cyclization of the carbonyl group with the 'B' ring to form a new 'D' ring was explored. nih.gov This strategy aimed to block the metabolic reduction of the ketone to a less active secondary alcohol, thereby improving the metabolic stability of the compounds. nih.gov
Advanced Research Methodologies and Theoretical Studies
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool to predict and understand the chemical properties and biological interactions of 6-methylthieno[2,3-b]pyridine derivatives.
Molecular modeling and docking simulations are pivotal in understanding how derivatives of this compound interact with biological targets. For instance, derivatives of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine have been docked into the binding site of phosphoinositide phospholipase C (PI-PLC) enzyme, a target implicated in cancer. These simulations help in visualizing the binding modes and identifying key interactions that contribute to the compound's activity. One study showed that incorporating bulky ester and carbonate functional groups can improve interactions within the lipophilic pocket of the PI-PLC enzyme. nih.govmdpi.com
Density Functional Theory (DFT) is employed to calculate the electronic structure and reactivity of thieno[2,3-b]pyridine (B153569) derivatives. These calculations provide insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. DFT has been used to investigate the structural and energetic properties of various substituted thieno[2,3-b:4,5-b']dipyridine compounds, revealing information about their stability and reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map uses a color-coded surface to indicate regions of negative and positive electrostatic potential. For thieno[2,3-b]pyridine derivatives, the MEP map helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net Generally, the red-colored areas, indicating negative potential, are susceptible to electrophilic attack, while the blue-colored areas, representing positive potential, are prone to nucleophilic attack. researchgate.net This information is instrumental in understanding intermolecular interactions and predicting how the molecule will interact with biological receptors. researchgate.net
Frontier Molecular Orbital (HOMO-LUMO) analysis provides critical information about the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy gap between the HOMO and LUMO is an important parameter; a smaller energy gap suggests higher reactivity. researchgate.net For derivatives of thieno[2,3-b]pyridine, DFT calculations have been used to determine the HOMO-LUMO energies. The resulting low energy gaps in some derivatives indicate their potential for significant biological activity. researchgate.netresearchgate.net
Spectroscopic Characterization Techniques in Structural Confirmation
A suite of spectroscopic techniques is indispensable for the structural confirmation of newly synthesized this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental in determining the precise structure of these compounds. For example, in derivatives of 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine, the ¹H-NMR spectra show characteristic signals for the amino group protons and aromatic protons. mdpi.com Similarly, the ¹³C NMR spectra provide the number of unique carbon atoms and their chemical environments, confirming the fused ring structure. mdpi.comnih.gov Advanced 2D NMR techniques like COSY and HMBC are also employed for unambiguous assignment of all proton and carbon signals. ipb.pt
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For instance, the IR spectrum of a 3-aminothieno[2,3-b]pyridine derivative would show characteristic absorption bands for the N-H stretching of the amino group and the C=N and C=C stretching of the aromatic rings. mdpi.comresearchgate.net
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, which helps in confirming the molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer additional structural information.
The following table summarizes the key spectroscopic data for a representative this compound derivative.
| Spectroscopic Technique | Key Findings for a Representative Derivative |
| ¹H NMR | Signals corresponding to methyl protons, aromatic protons, and amino group protons. |
| ¹³C NMR | Resonances confirming the carbon skeleton of the thieno[2,3-b]pyridine core and substituents. nih.gov |
| IR | Characteristic bands for NH₂, C≡N, and C=C functional groups. mdpi.com |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
Virtual and High-Throughput Screening Methodologies for Compound Discovery
Virtual screening has been a pivotal methodology in the discovery and development of thieno[2,3-b]pyridine derivatives as potential therapeutic agents. This computational technique allows for the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of thieno[2,3-b]pyridines, virtual screening was instrumental in identifying this class of compounds as potential anticancer agents by targeting phosphoinositide-specific phospholipase C (pi-PLC). nih.gov
The process often involves the creation of a pharmacophore model based on the known structure of the target enzyme. This model is then used as a scaffold in a virtual screen to identify compounds with complementary structural features. Molecular docking studies are subsequently performed to predict the binding affinity and orientation of the identified compounds within the active site of the target. For instance, molecular modeling studies have shown a good fit of thieno[2,3-b]pyridine analogues with a pi-PLC docking scaffold, suggesting their inhibitory action on this enzyme class. rsc.org
Following virtual screening, high-throughput screening (HTS) can be employed to experimentally test the identified compounds for their biological activity in a rapid and automated fashion. HTS allows for the screening of thousands of compounds at a single concentration to identify "hits". These hits then undergo further validation and triaging to confirm their activity and assess their potential for further development. sygnaturediscovery.com An innovative in silico approach, known as the NTD drug discovery booster, has also been utilized. This method involves collaborative rounds of virtual ligand-based screening across multiple large, proprietary pharmaceutical company databases to identify and test analogues of a hit compound. nih.gov
A virtual screen utilizing a PLC model led to the identification of four compounds with increased specificity against leukemia cell lines compared to other tumor lines in the NCI60 panel, possibly indicating their specificity against the PLC-γ2 isoform. rsc.org The chemical space around the thieno[2,3-b]pyridine class was further investigated by testing commercially available derivatives against the NCI60 panel of human tumor cell lines. rsc.org
Metabolic Profiling in Cellular Systems
Metabolic profiling, or metabolomics, has been employed to understand the mechanism of action of thieno[2,3-b]pyridine derivatives in cancer cells. This approach involves the comprehensive analysis of small molecule metabolites in a biological system to provide a snapshot of its physiological state. By comparing the metabolic profiles of cancer cells treated with a thieno[2,3-b]pyridine compound to untreated cells, researchers can identify the metabolic pathways that are perturbed by the compound.
One study investigated the effect of a newly synthesized thieno[2,3-b]pyridine compound on the metabolic profile of two breast cancer cell lines, MDA-MB-231 and MCF-7. nih.gov The analysis was performed using a gas chromatography-mass spectrometry (GC-MS) coupled system for the separation and identification of metabolites. nih.gov The findings revealed that the compound induced a significant shift from lipid to glucose metabolism. nih.gov
The study identified twenty-one metabolites, with the major impact of the treatment observed in glycolysis/gluconeogenesis, pyruvate, and inositol (B14025) metabolism. nih.gov These findings suggest that targeting the unique metabolic pathways in cancer cells could be an effective therapeutic strategy. nih.gov The metabolic changes observed upon treatment with the thieno[2,3-b]pyridine derivative highlight its potential to disrupt cancer cell metabolism and inhibit their growth.
To conduct the metabolic analysis, cells were quenched, harvested, and extracted for metabolite analysis. The derivatization process involved the addition of a solution of methoxyamine hydrochloride in pyridine (B92270), followed by incubation and the addition of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) for complete derivatization before analysis by GC-MS. nih.gov
Table of Metabolites Affected by a Thieno[2,3-b]pyridine Derivative in Breast Cancer Cells
| Metabolic Pathway | Affected Metabolites |
| Glycolysis/Gluconeogenesis | Glucose, Pyruvate |
| Inositol Metabolism | Myo-inositol |
Emerging Research Frontiers and Future Prospects in 6 Methylthieno 2,3 B Pyridine Chemistry
Development of Novel Thienopyridine Scaffolds for Advanced Chemical Biology
The versatility of the thienopyridine framework has spurred the creation of novel scaffolds with applications that extend into advanced chemical biology. Researchers are actively designing and synthesizing new derivatives to probe biological systems and to serve as platforms for drug discovery.
Thienopyridine derivatives are recognized as important sulfur-containing compounds with a unique structure that has shown a variety of biological effects. researchgate.net These compounds are widely utilized in medicinal chemistry, with some gaining FDA approval. researchgate.net The structural similarity of thienopyridines to purines and pyrimidines makes them significant pharmacophores. researchgate.net
One notable area of development is the synthesis of amino acid prodrugs based on thienopyridine scaffolds. mdpi.comnih.gov For instance, a series of amino acid prodrugs of 2-hydroxytetrahydrothienopyridine have been designed and synthesized to optimize this class of compounds for antiplatelet therapy. mdpi.comnih.gov These efforts aim to overcome limitations of existing drugs like clopidogrel (B1663587), which can exhibit variable patient response. nih.gov
Furthermore, novel thienopyridine-based tyrosine kinase inhibitors are being discovered that target tumorigenic variants, showcasing the scaffold's adaptability for creating targeted therapies. researchgate.net The development of these advanced scaffolds is crucial for expanding the therapeutic and diagnostic applications of the thienopyridine family.
Exploration of Less Studied Thienopyridine Isomers and Their Chemical Space
While the thieno[2,3-b]pyridine (B153569) isomer has been a major focus, the broader chemical space of thienopyridines, encompassing its various isomers, remains a fertile ground for discovery. There are six distinct thienopyridine analogues, each with the potential for unique biological activities. researchgate.netresearchgate.net The exploration of these less-studied isomers is a key strategy for uncovering novel structure-activity relationships and expanding the intellectual property landscape.
The synthesis of diverse fused thienopyridines has been a subject of research, leading to the creation of pyridothienopyridines and pyridothienopyrimidines. nih.gov These efforts broaden the accessible chemical space and provide new molecular architectures for biological screening. The annulation mode of the thiophene (B33073) ring onto the pyridine (B92270) scaffold dictates the isomeric form and significantly influences the compound's properties and biological targets. researchgate.net A concise and efficient protocol has been described for the synthesis of a series of substituted thienopyridine and thienoquinoline derivatives with high selectivity, proceeding via metal-free, site-selective C–H bond thiolation and cyclization. acs.org
Systematic exploration of these isomers, aided by computational modeling, can predict their physicochemical properties and potential biological activities, guiding synthetic efforts toward the most promising candidates. researchgate.net
Strategies for Designing Compounds with Modulated Drug Resistance Properties
A significant hurdle in cancer therapy is the development of multidrug resistance (MDR). nih.gov The thieno[2,3-b]pyridine scaffold has emerged as a promising platform for designing compounds that can circumvent or modulate these resistance mechanisms.
Recent studies have demonstrated the potential of thieno[2,3-b]pyridine derivatives to inhibit the growth of multidrug-resistant cancer cells. For example, a newly synthesized thieno[2,3-b]pyridine compound was shown to lower the cancer stem cell fraction, which is implicated in tumor recurrence, metastasis, and drug resistance. nih.gov Another study reported on the synthesis and cytotoxicity of thieno[2,3-b]pyridine derivatives against sensitive and multidrug-resistant leukemia cells, with some compounds exhibiting significant growth inhibitory activity against the resistant cell line. researchgate.net
Furthermore, research on thieno[2,3-b]pyridine compounds has shown their effectiveness in inhibiting prostate cancer proliferation, even in models resistant to current therapies like enzalutamide. nih.govnih.gov These findings underscore the potential of this scaffold in developing next-generation anticancer agents that can overcome clinical resistance. The strategies for designing such compounds often involve structural modifications to alter their interaction with efflux pumps or to engage novel cellular targets not affected by existing resistance mechanisms. mdpi.com
Synergistic Approaches Integrating Diverse Synthetic and Computational Techniques
The convergence of advanced synthetic methodologies with powerful computational tools is accelerating the discovery and optimization of thieno[2,3-b]pyridine-based compounds. This synergistic approach allows for a more rational and efficient exploration of the vast chemical space associated with this scaffold.
Virtual high-throughput screening (vHTS) has been instrumental in the initial discovery of thieno[2,3-b]pyridines as inhibitors of phosphoinositide phospholipase C (PI-PLC), a key enzyme in many cancers. mdpi.com Following the initial hits, computational modeling, such as molecular docking, is employed to understand the binding modes of these compounds and to guide the design of more potent analogues. mdpi.com
For example, the docked configuration of thieno[2,3-b]pyridine derivatives in the binding site of PLC-δ1 has been used to rationalize structure-activity relationships and to design modifications aimed at improving activity. mdpi.com These computational insights are then coupled with innovative synthetic strategies to produce the targeted molecules for biological evaluation. nih.govacs.org This iterative cycle of design, synthesis, and testing, powered by integrated computational and synthetic techniques, is a hallmark of modern drug discovery in the thienopyridine field.
Design of Next-Generation Molecular Probes and Therapeutic Candidates
The unique photophysical and biological properties of thienopyridine derivatives make them excellent candidates for the design of next-generation molecular probes and therapeutic agents.
Thienopyridine derivatives have been investigated for their potential as imaging agents for neurodegenerative diseases. Certain derivatives have shown the ability to stain α-synuclein aggregates, which are hallmarks of Parkinson's disease, making them valuable tools for research and potentially for in vivo diagnostics. researchgate.net The development of thienopyrimidine chromophores with aggregation-induced emission (AIE) properties further highlights the potential of this class of compounds as luminescent materials for bioapplications. acs.org
In the therapeutic arena, the focus is on developing highly selective and potent drug candidates. For instance, thieno[2,3-b]pyridines are being developed as highly potent and selective GRK2 inhibitors for the treatment of heart failure. researchgate.net The ability to fine-tune the structure of the thienopyridine scaffold allows for the optimization of pharmacological properties to create targeted therapies for a wide range of diseases, from cancer to cardiovascular disorders. researchgate.netmanagedhealthcareexecutive.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-methylthieno[2,3-b]pyridine and its key intermediates?
- Methodological Answer : The synthesis typically involves cyclization reactions or functionalization of pre-existing thienopyridine scaffolds. For example, hydrazine hydrate can react with ester precursors to yield intermediates like (3-cyano-6-methyl-thieno[2,3-b]pyridinyl)acetohydrazide, which undergo further cyclization . Alternative routes include coupling reactions (e.g., Suzuki-Miyaura) or SNAr substitutions to introduce methyl groups at the 6-position . Key intermediates are characterized via NMR and HRMS to confirm regioselectivity .
Q. How are this compound derivatives characterized for structural validation?
- Methodological Answer : Use a combination of analytical techniques:
- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., distinguishing between thiophene and pyridine rings) .
- HRMS : For precise molecular weight determination and fragmentation patterns .
- Elemental Analysis : To validate purity and stoichiometry .
- X-ray Crystallography (if crystals are obtainable): For unambiguous structural confirmation .
Q. What in vitro assays are recommended for initial biological screening of this compound derivatives?
- Methodological Answer : Prioritize cytotoxicity assays (e.g., MTT or resazurin-based protocols) against cancer cell lines (e.g., HeLa, MCF-7) . For targeted studies, enzyme inhibition assays (e.g., kinase inhibition for BTK or JAKs) using fluorescence polarization or ATP-consumption assays are suitable . Dose-response curves (IC50 values) should be generated with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for target binding?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro or cyano) at the 3-position to enhance interactions with kinase active sites .
- Ring Expansion : Fuse additional heterocycles (e.g., pyrimidine) to the thienopyridine core to improve binding affinity, as seen in pyrido[4',5':4,5]thieno[3,2-d]pyrimidines .
- Docking Simulations : Use software like AutoDock Vina to predict binding modes with targets (e.g., adenosine receptors) and guide synthetic modifications .
Q. How to resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Re-synthesize disputed compounds using original protocols and validate purity via HPLC .
- Assay Standardization : Compare activity under identical conditions (e.g., cell line passage number, serum concentration) .
- Meta-Analysis : Cross-reference data across studies (e.g., conflicting IC50 values for FGFR inhibition) to identify variables like buffer pH or co-solvents .
Q. What strategies improve the solubility and bioavailability of this compound-based drug candidates?
- Methodological Answer :
- Pro-drug Design : Esterify carboxyl groups (e.g., ethyl ester derivatives) to enhance membrane permeability .
- Polar Substituents : Introduce hydroxyl or amine groups at the 4-position, balancing lipophilicity (LogP) via ClogP calculations .
- Nanoparticle Formulation : Encapsulate hydrophobic derivatives in PEGylated liposomes for in vivo delivery .
Q. How to synthesize and characterize complex fused-ring derivatives (e.g., pyrido-thieno-pyrimidines) from this compound?
- Methodological Answer :
- Multi-Step Synthesis : Start with this compound, react with ω-bromoacetophenone or chloroacetonitrile to form intermediates, followed by cyclization with thiourea or guanidine .
- Advanced Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in fused-ring systems. HRMS with ESI+ ionization confirms molecular ions .
Q. How to evaluate this compound derivatives in multidrug-resistant (MDR) cancer models?
- Methodological Answer :
- Resistant Cell Lines : Test derivatives against MDR variants (e.g., P-glycoprotein-overexpressing KB-V1 cells) .
- Combination Studies : Co-administer with chemosensitizers (e.g., verapamil) to assess synergy .
- Mechanistic Studies : Use flow cytometry to measure apoptosis (Annexin V/PI staining) and ABC transporter inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
